molecular formula C7H7NOS B6237420 3-cyclopropyl-1,2-thiazole-5-carbaldehyde CAS No. 1469139-76-1

3-cyclopropyl-1,2-thiazole-5-carbaldehyde

Cat. No.: B6237420
CAS No.: 1469139-76-1
M. Wt: 153.2
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Description

3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is characterized by a cyclopropyl group attached to the thiazole ring, with an aldehyde functional group at the 5-position. It is of interest in various fields of chemical research due to its unique structural features and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-1,2-thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and chloroacetaldehyde, followed by cyclization to form the thiazole ring. The reaction conditions often require a base such as sodium hydroxide and a solvent like ethanol or water. The final step involves oxidation to introduce the aldehyde group at the 5-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis. Catalysts may also be employed to accelerate the reaction rates and improve selectivity.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: 3-cyclopropyl-1,2-thiazole-5-carboxylic acid.

    Reduction: 3-cyclopropyl-1,2-thiazole-5-methanol.

    Substitution: Various substituted thiazoles depending on the electrophile used.

Scientific Research Applications

3-Cyclopropyl-1,2-thiazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives, which can be valuable in the development of new materials and catalysts.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: Research into thiazole derivatives has shown potential in developing pharmaceuticals with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It can be used in the synthesis of agrochemicals and dyes, where the thiazole ring system imparts desirable properties to the final products.

Mechanism of Action

The mechanism by which 3-cyclopropyl-1,2-thiazole-5-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Cyclopropyl-1,2-thiazole-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.

    2-Cyclopropyl-1,3-thiazole-5-carbaldehyde: Different position of the nitrogen and sulfur atoms in the ring.

    3-Cyclopropyl-1,2-oxazole-5-carbaldehyde: Oxygen replaces sulfur in the ring structure.

Uniqueness: 3-Cyclopropyl-1,2-thiazole-5-carbaldehyde is unique due to the specific positioning of the cyclopropyl group and the aldehyde functional group, which can influence its reactivity and interactions. The presence of both sulfur and nitrogen in the ring provides distinct electronic properties compared to similar compounds, potentially leading to unique biological and chemical activities.

Properties

CAS No.

1469139-76-1

Molecular Formula

C7H7NOS

Molecular Weight

153.2

Purity

95

Origin of Product

United States

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